2-Bromoquinolin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromoquinolin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-8(12)5-6-3-1-2-4-7(6)11-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVZTRHDXXGYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514023 | |
| Record name | 2-Bromoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86814-56-4 | |
| Record name | 2-Bromoquinolin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 2 Bromoquinolin 3 Ol
Halogen-Mediated Cross-Coupling Reactions
The bromine atom at the C-2 position of the quinoline (B57606) nucleus is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures. These reactions enable the introduction of diverse aryl, alkynyl, and amino groups, among others, onto the quinoline scaffold.
Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forges a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.orgyoutube.comlibretexts.org This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives. libretexts.org The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com
While specific studies detailing the Suzuki-Miyaura coupling of 2-bromoquinolin-3-ol are not extensively documented in the provided literature, the reactivity can be inferred from studies on similar substrates, such as 3-bromoquinoline (B21735). For instance, the coupling of 3-bromoquinoline with 3,5-dimethylisoxazole-4-boronic acid pinacol (B44631) ester has been used as a challenging model reaction to optimize catalyst systems. nih.gov In one study, an automated system identified a combination of a specific palladium precatalyst and the Xantphos ligand as optimal for this transformation. nih.gov Another report describes the coupling of 2-(4-bromophenoxy)quinolin-3-carbaldehydes with various substituted boronic acids using a [(dppf)PdCl₂] catalyst system in a water/1,4-dioxane mixture to produce quinoline-appended biaryls. nih.gov
These examples demonstrate the feasibility of applying Suzuki-Miyaura coupling to bromoquinoline systems to achieve arylation. For this compound, this reaction would replace the C-2 bromine atom with a new aryl or heteroaryl substituent.
| Bromoquinoline Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | P1 Precatalyst / Xantphos (L4) | DBU | THF/Water | 110 °C, 10 min | 82% | nih.govresearchgate.net |
| 2-(4-Bromophenoxy)quinolin-3-carbaldehyde | Substituted phenylboronic acids | [(dppf)PdCl₂] | Cs₂CO₃ | Water/1,4-Dioxane (1:3) | 100 °C, 6-8 h | 60-65% | nih.gov |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.orgjk-sci.com The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt is believed to form a copper(I) acetylide intermediate, which enhances the rate of transmetalation. wikipedia.org Copper-free Sonogashira variants have also been developed to prevent the undesired homocoupling of terminal alkynes (Glaser coupling). wikipedia.org
The application of Sonogashira coupling to bromoquinolines is well-established. Studies on 3-bromoquinoline have shown successful coupling with various terminal (hetero)aryl alkynes using a highly active acenaphthoimidazolylidene palladium complex catalyst in combination with a copper-based co-catalyst. researchgate.net In another example, a transition-metal-free, PPh₃-promoted Sonogashira-type reaction was successfully applied to 3-bromoquinoline and phenylacetylene (B144264) on a gram scale. researchgate.net For dihaloquinolines, such as 2-bromo-4-iodo-quinoline, the reaction shows high regioselectivity, with the more reactive C-I bond undergoing alkynylation preferentially over the C-Br bond. libretexts.org This suggests that for this compound, the C-2 bromine atom would be the reactive site for alkynylation under standard Sonogashira conditions.
| Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|---|---|
| 3-Bromoquinoline | (Hetero)aryl alkynes | Acenaphthoimidazolylidene Pd complex (0.01 mol%) / IPr-Cu (1 mol%) | K₂CO₃ | DMSO | 120 °C, 24 h | researchgate.net |
| 3-Bromoquinoline | Phenylacetylene | PPh₃ (promoter, no transition metal) | Cs₂CO₃/NEt₃ | - | Mild conditions | researchgate.net |
| 2-Bromo-4-iodo-quinoline | Terminal alkyne | Pd(0) catalyst / Cu(I) co-catalyst | Amine base | - | Standard conditions | libretexts.org |
Ullmann-Type Reactions (e.g., with copper powder)
The Ullmann reaction, first reported in 1901, is a classic copper-mediated coupling of two aryl halides to form a biaryl. wikipedia.org The term "Ullmann-type" or "Ullmann condensation" has expanded to include a range of copper-catalyzed nucleophilic aromatic substitution reactions that form C-O, C-N, and C-S bonds. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200 °C) and stoichiometric amounts of copper powder or copper bronze alloy. wikipedia.orgwikipedia.orgbyjus.com
The mechanism is thought to involve the formation of an organocopper(I) species, which then undergoes oxidative addition with a second molecule of the aryl halide, followed by reductive elimination. byjus.com Modern advancements have introduced the use of ligands (such as phenanthrolines, amino acids, or diketones) and soluble copper salts (e.g., CuI), which allow the reactions to proceed under milder conditions with catalytic amounts of copper. wikipedia.orgnih.gov Given that this compound is an aryl halide, it is a suitable substrate for Ullmann-type reactions. This could involve self-coupling to form a bi-quinoline dimer or cross-coupling with other nucleophiles like phenols (for C-O bond formation) or amines (for C-N bond formation, known as the Goldberg reaction). wikipedia.org
Buchwald-Hartwig Amination and Related C-N Bond Formations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org Developed in the 1990s, this reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and applicability to a wide range of primary and secondary amines. wikipedia.orgacsgcipr.org The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a strong, non-nucleophilic base (like sodium tert-butoxide), and finally, reductive elimination to form the C-N bond. wikipedia.org
This methodology is highly relevant to the functionalization of bromoquinolines. For example, palladium-catalyzed Buchwald-Hartwig aminations have been successfully applied to various quinolinequinone derivatives to produce 6-arylamino derivatives in excellent yields. scienceopen.com The choice of palladium source and, crucially, the phosphine (B1218219) ligand is critical to the success of the reaction. scienceopen.com While early catalysts had limitations, the development of sterically hindered and electron-rich phosphine ligands has greatly expanded the reaction's scope. wikipedia.org For this compound, this reaction would provide a direct route to 2-aminoquinoline (B145021) derivatives, which are important pharmacophores. The reaction conditions, particularly the choice of ligand and base, would need to be optimized to accommodate the potentially interfering hydroxyl group at the C-3 position. libretexts.org
C-O Coupling Reactions with Alcohols
The formation of aryl ethers via the cross-coupling of aryl halides with alcohols is another important transformation, providing an alternative to the classical Williamson ether synthesis or Ullmann condensation. Palladium-catalyzed C-O coupling reactions have been developed that allow for the arylation of primary and secondary alcohols. nih.govnih.gov Similar to C-N coupling, these reactions are often challenging due to the slower rate of C-O reductive elimination from the palladium(II) intermediate compared to C-N reductive elimination. nih.gov This can lead to competing side reactions like β-hydride elimination. nih.gov
The development of bulky biaryl phosphine ligands has been key to overcoming these challenges, enabling efficient C-O bond formation under milder conditions. nih.govnih.gov These methods have been shown to be effective for a wide range of (hetero)aryl chlorides and bromides with various primary and secondary alcohols. nih.gov Applying this methodology to this compound would involve coupling it with a primary or secondary alcohol in the presence of a suitable palladium catalyst, ligand, and base to form 2-alkoxyquinolin-3-ol derivatives. The reaction would need to be selective for the C-Br bond over the C-OH bond of the quinoline substrate.
Functionalization at Hydroxyl Group (C-3 position)
The hydroxyl group at the C-3 position of this compound possesses a phenolic character, making it a target for various functionalization reactions. This O-H group can act as a nucleophile or be deprotonated to form a more potent alkoxide/phenoxide, enabling the formation of ethers and esters.
Standard synthetic methods for modifying hydroxyl groups are applicable here. For example, O-alkylation can be achieved through the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base (e.g., NaH, K₂CO₃) to form the corresponding quinolinolate anion, which then displaces a halide from an alkyl halide to form an ether.
Esterification can be accomplished by reacting this compound with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.
More advanced methods for selective O-H functionalization have also been developed. One such strategy involves the rhodium-catalyzed O-H insertion of a metallocarbene, generated from a diazoester. This allows for the direct conjugation of functionalized tags to molecules containing hydroxyl groups. nih.gov Another common strategy is the protection of the hydroxyl group as a silyl (B83357) ether by reacting it with an activated trialkylsilyl halide (e.g., TBDMSCl) in the presence of a base like imidazole. nih.gov This protection is often a necessary step before performing reactions at other sites of the molecule, and the silyl group can be easily removed later. These methods provide a toolbox for modifying the C-3 position of this compound, either to install a desired functional group or to protect it during transformations at the C-2 position.
Nucleophilic Additions to Triple Bonds (e.g., acylacetylenes)
A comprehensive review of available scientific literature did not yield specific examples of the 3-hydroxyl group of this compound acting as a nucleophile in addition reactions to triple bonds, such as those found in acylacetylenes. While the nucleophilic addition of alcohols and phenols to activated alkynes is a known transformation in organic chemistry, documented instances involving this specific quinoline derivative could not be found for discussion.
Etherification and Esterification Reactions
The hydroxyl group at the C-3 position of this compound allows for characteristic reactions such as etherification and esterification.
Etherification: The synthesis of quinoline ethers can be achieved through the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. For instance, 8-alkoxy-substituted quinaldines are prepared by reacting 8-hydroxy-2-methylquinoline with alkyl halides in DMF under basic conditions. nih.gov This general principle is applicable to this compound for the synthesis of a variety of 3-alkoxy-2-bromoquinoline derivatives.
Esterification: The hydroxyl group can be readily converted to an ester through reaction with acyl chlorides or carboxylic anhydrides. The reaction with an acyl chloride, such as ethanoyl chloride, is typically rapid and exothermic, proceeding via a nucleophilic addition-elimination mechanism. nih.govkhanacademy.org The lone pair on the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the ester. khanacademy.org
Table 1: General Conditions for Etherification and Esterification
| Reaction | Reagents | General Conditions | Product Type |
|---|---|---|---|
| Etherification | Alkyl Halide (R-X), Base (e.g., K₂CO₃, NaH) | Aprotic Polar Solvent (e.g., DMF, Acetone) | 3-Alkoxy-2-bromoquinoline |
C-H Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful tool in modern organic synthesis, allowing for the modification of heterocyclic scaffolds like quinoline with high efficiency and regioselectivity. researchgate.net These strategies are broadly applicable to substituted quinolines, including this compound.
Directed C-H Functionalization using Quinoline Directing Groups
In many transition metal-catalyzed reactions, the nitrogen atom of the quinoline ring can act as a directing group, facilitating the activation of C-H bonds at proximate positions, most commonly C2 and C8. acs.org For substrates where the C2 position is already substituted, like this compound, directing group strategies often target other available positions. The use of an N-oxide can modify this directing effect, enabling functionalization at different sites. A notable strategy involves the "programmed" functionalization of a 4-hydroxyquinoline (B1666331) scaffold, where an N-oxide directs initial C-H activations, and subsequent modifications allow for the sequential functionalization of multiple positions around the ring. organic-chemistry.org Such directed strategies could be employed to selectively introduce additional functional groups onto the this compound framework.
Hydroxymethylation and Hydroxylation Reactions
Hydroxylation: The direct hydroxylation of C-H bonds on the quinoline scaffold is an important transformation. High selectivity for ortho C-H hydroxylation on aromatic rings can be achieved using quinoline as a directing group under copper(II) catalysis. organic-chemistry.org Furthermore, enzymatic and microbial transformations have been shown to hydroxylate the quinoline ring at various positions, including C2, C3, C4, and on the benzo-ring, depending on the specific biocatalyst and substrate used. researchgate.net
Hydroxymethylation: While direct C-H hydroxymethylation of the quinoline ring can be challenging, alternative strategies exist. A highly relevant transformation for this compound is the palladium-catalyzed hydroxymethylation of aryl halides. organic-chemistry.orgorganic-chemistry.orgnih.gov This reaction, often employing reagents like aqueous formaldehyde (B43269) or potassium acetoxymethyltrifluoroborate, replaces a halogen atom with a hydroxymethyl (-CH₂OH) group. nih.govresearchgate.net This method could be used to convert this compound into 2-hydroxymethylquinolin-3-ol.
Halogenation (beyond initial bromination), Cyanation, and Nitration
Halogenation: The quinoline ring can undergo further halogenation. A metal-free protocol for the remote C5-H halogenation of 8-substituted quinolines using trihaloisocyanuric acid has been developed, demonstrating that C-H bonds on the benzo-ring of substituted quinolines can be selectively functionalized. nih.gov This suggests that under appropriate conditions, this compound could be further halogenated at positions such as C5 or C7.
Cyanation: The introduction of a cyano group can be achieved through C-H functionalization. Copper(II)-catalyzed reactions directed by the quinoline group have been shown to enable the cyanation of ortho C-H bonds on an attached aryl group. organic-chemistry.org
Nitration: Nitration is a key reaction for modifying the electronic properties of the quinoline ring. The nitration of bromoquinolines, such as 6-bromoquinoline (B19933), has been systematically studied. Typically, treatment with a mixture of nitric and sulfuric acid introduces a nitro group onto the quinoline core. The position of nitration is influenced by the existing substituents and reaction conditions. Importantly, the introduction of a strong electron-withdrawing nitro group can significantly activate the ring for subsequent reactions.
Table 2: Summary of C-H Functionalization and Related Reactions
| Transformation | Position(s) Targeted | Key Reagents/Catalysts | Relevance to this compound |
|---|---|---|---|
| Hydroxylation | Ortho to directing group | Cu(II) catalysts | Potential for further hydroxylation on the benzo-ring. |
| Hydroxymethylation | C2 (via Br replacement) | Pd catalysts, Formaldehyde source | Converts the C2-Br bond to a C2-CH₂OH group. organic-chemistry.orgnih.gov |
| Halogenation | C5 | Trihaloisocyanuric acid | Potential for further halogenation on the benzo-ring. nih.gov |
| Cyanation | Ortho to directing group | Cu(II) catalysts | Potential for cyanation on the benzo-ring. organic-chemistry.org |
Nucleophilic Aromatic Substitution Reactions (SNAr)
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for aryl halides bearing electron-withdrawing groups or for electron-deficient heterocyclic systems like quinoline. In this compound, the bromine atom at the C-2 position is susceptible to displacement by nucleophiles. The electron-deficient nature of the pyridine ring of quinoline facilitates the attack of a nucleophile at C-2, stabilizing the negatively charged intermediate (a Meisenheimer complex) required for this mechanism.
The reactivity towards SNAr can be significantly enhanced by the introduction of a strong electron-withdrawing group, such as a nitro group, onto the quinoline ring. For example, the nitration of 6-bromoquinoline provides a substrate that readily undergoes SNAr reactions with cyclic amines like morpholine (B109124) and piperazine, displacing the bromide. This strategy is directly applicable to this compound, where nitration followed by reaction with a strong nucleophile would lead to the substitution of the C-2 bromine.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acylacetylene |
| 8-hydroxy-2-methylquinoline |
| Ethanoyl chloride |
| 4-hydroxyquinoline |
| Potassium acetoxymethyltrifluoroborate |
| Trihaloisocyanuric acid |
| 6-bromoquinoline |
| Morpholine |
Reactions with Organometallic Reagents (e.g., Magnesium)
The reaction of this compound with organometallic reagents, such as Grignard reagents formed from magnesium, is a nuanced process governed by the inherent reactivity of the functional groups present. A Grignard reagent (RMgX) is a potent nucleophile and a strong base. purdue.edumasterorganicchemistry.com The presence of an acidic proton, in this case from the hydroxyl group of this compound, complicates the standard carbon-carbon bond-forming reaction.
A primary consideration is the acid-base reaction between the Grignard reagent and the hydroxyl group. Grignard reagents readily deprotonate acidic protons, such as those from alcohols, to form an alkane and a magnesium alkoxide. libretexts.org This acid-base reaction is typically fast and would be the initial, and likely predominant, reaction upon introduction of a Grignard reagent to this compound. This would consume one equivalent of the Grignard reagent to form the corresponding magnesium salt of the quinolin-3-ol.
Reaction Scheme:
Following the deprotonation, the reactivity of the bromo-substituted carbon at the 2-position comes into play. The carbon-bromine bond can potentially undergo reaction with an additional equivalent of the Grignard reagent to form a carbon-carbon bond, a reaction characteristic of organometallic cross-coupling. purdue.edu However, the success of this subsequent reaction would depend on the specific reaction conditions and the nature of the Grignard reagent used.
It is also plausible to first protect the hydroxyl group as a non-acidic ether or silyl ether. This modification would prevent the initial acid-base reaction and allow the Grignar reagent to react directly with the bromo-substituent, facilitating the formation of a 2-substituted-quinolin-3-ol derivative after subsequent deprotection.
Interactive Data Table: Plausible Reactions with Grignard Reagents
| Reactant | Reagent | Plausible Product(s) | Reaction Type | Notes |
| This compound | 1. CH₃MgBr (2 eq.) 2. H₃O⁺ | 2-Methylquinolin-3-ol | Acid-Base followed by Cross-Coupling | The first equivalent of Grignard reagent acts as a base. |
| This compound | 1. PhMgBr (2 eq.) 2. H₃O⁺ | 2-Phenylquinolin-3-ol | Acid-Base followed by Cross-Coupling | The first equivalent of Grignard reagent acts as a base. |
| O-Protected this compound | 1. R-MgX 2. Deprotection | 2-Alkyl/Aryl-quinolin-3-ol | Cross-Coupling | Protection of the hydroxyl group is necessary to avoid the acid-base side reaction. |
Formation of Heterocyclic Systems Derived from this compound
This compound is a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The bromine atom at the 2-position is a key functional handle for introducing new carbon-carbon and carbon-heteroatom bonds, often through transition metal-catalyzed cross-coupling reactions. These reactions can be followed by intramolecular cyclization to construct new rings fused to the quinoline core.
A prominent strategy involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.net This reaction allows for the coupling of the bromoquinoline with various boronic acids to introduce aryl or heteroaryl substituents at the 2-position. The resulting biaryl system can then undergo intramolecular cyclization to form polycyclic aromatic compounds.
For instance, the synthesis of furo[3,2-c]quinoline (B8618731) derivatives, a class of compounds with noted biological activities, can be envisioned starting from this compound. nih.govresearchgate.net A potential synthetic route would involve an initial O-alkylation or O-arylation of the hydroxyl group, followed by an intramolecular cyclization. Alternatively, a palladium-catalyzed coupling reaction could introduce a substituent at the 2-position that is capable of undergoing a subsequent cyclization with the adjacent hydroxyl group.
Research Findings:
While direct, one-step transformations of this compound into complex heterocyclic systems are not extensively documented, the principles of modern synthetic chemistry provide a clear pathway for its utilization. Palladium-catalyzed reactions are a cornerstone for the functionalization of haloquinolines. nih.gov For example, the synthesis of quinoline-appended biaryls has been successfully achieved through Suzuki-Miyaura cross-coupling of bromo-substituted quinolines. nih.gov These methodologies are readily applicable to this compound, paving the way for the synthesis of novel heterocyclic structures.
The construction of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones has been demonstrated from 4-hydroxy-1-methylquinolin-2(1H)-one, highlighting the utility of hydroxyl-substituted quinolones in the synthesis of fused systems. rsc.orgnih.gov These studies underscore the potential of the hydroxyl group in this compound to participate in cyclization reactions to form five- or six-membered heterocyclic rings.
Interactive Data Table: Potential Heterocyclic Systems from this compound
| Starting Material | Reaction Sequence | Resulting Heterocyclic System | Key Reactions |
| This compound | 1. O-Alkylation (e.g., with propargyl bromide) 2. Intramolecular Cyclization | Furo[3,2-c]quinoline | Williamson Ether Synthesis, Cyclization |
| This compound | 1. Suzuki-Miyaura Coupling (e.g., with 2-formylphenylboronic acid) 2. Intramolecular Cyclization/Condensation | Benzofuro[3,2-c]quinoline derivative | Palladium-Catalyzed C-C Coupling, Cyclization |
| This compound | 1. Buchwald-Hartwig Amination (e.g., with an amino alcohol) 2. Intramolecular Cyclization | Pyrrolo[2,3-b]quinoline derivative | Palladium-Catalyzed C-N Coupling, Cyclization |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 2-Bromoquinolin-3-ol.
¹H NMR Analysis (Chemical Shifts, Coupling Constants, Integration)
Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of protons in the molecule. The aromatic protons of the quinoline (B57606) ring typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. thieme-connect.comlibretexts.org The exact chemical shifts are influenced by the electronic effects of the bromine and hydroxyl substituents. ucl.ac.uk The hydroxyl proton signal can be broad and its chemical shift is often variable, depending on the solvent and concentration.
Coupling constants (J values) reveal the spatial relationship between neighboring protons. libretexts.org For instance, ortho-coupling in the benzene (B151609) ring portion of the quinoline system typically falls in the range of 6-10 Hz, while meta-coupling is smaller, around 2-3 Hz. libretexts.org Integration of the proton signals confirms the number of protons corresponding to each resonance.
A representative, though not specific to this exact compound, ¹H NMR data for a related bromoquinolinol derivative is presented below.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.17 | d | 1.9 |
| H-5 | 7.21 | d | 2.1 |
| H-7 | 6.82 | d | 2.0 |
| H-8 | 8.76 | d | 2.0 |
Note: This table is illustrative and based on a related structure, 3-bromo-6-methoxy-8-methylquinoline. thieme-connect.com Actual values for this compound may differ.
¹³C NMR Analysis (Chemical Shifts)
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, typically 0-220 ppm. libretexts.org Carbons in aromatic rings, like the quinoline system, generally resonate between 125 and 170 ppm. oregonstate.edu The carbon atom attached to the electronegative bromine atom (C-2) and the one bearing the hydroxyl group (C-3) would be expected to have distinct chemical shifts. The C-2 carbon's resonance will be influenced by the deshielding effect of the bromine atom, while the C-3 carbon's shift will be affected by the hydroxyl group. libretexts.org Quaternary carbons, those without any attached protons, often show weaker signals. oregonstate.edu
The presence of the tautomeric quinolone form would be indicated by a signal in the carbonyl region of the spectrum (around 170-185 ppm for an amide-like carbonyl). libretexts.orgresearchgate.net
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~148-150 |
| C-3 | ~105 |
| C-4 | ~172 |
| Aromatic Carbons | ~118-140 |
Note: This table is illustrative and based on a related structure, 2-aryl-3-bromoquinolin-4(1H)-one. researchgate.net Actual values for this compound will vary.
2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other. sdsu.edu Cross-peaks in a COSY spectrum connect the signals of protons that are typically two or three bonds apart, which is invaluable for tracing the proton-proton networks within the quinoline ring system. sdsu.eduemerypharma.com
HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation) : These techniques correlate proton signals with the signals of directly attached carbon atoms. sdsu.eduscribd.com This allows for the unambiguous assignment of carbon resonances based on the previously assigned proton spectrum.
Dynamic NMR Studies for Tautomerism (e.g., Quinolinol-Quinolone Tautomerism)
This compound can exist in tautomeric equilibrium with 2-bromo-1H-quinolin-3-one. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, can be used to study this equilibrium. nih.govclockss.org If the interconversion between the tautomers is slow on the NMR timescale, separate signals for each tautomer may be observed. clockss.orgthermofisher.com As the temperature is increased, the rate of interconversion may increase, leading to the coalescence of these signals into a single, averaged signal. nih.gov By analyzing the changes in the spectra with temperature, the kinetic and thermodynamic parameters of the tautomeric exchange can be determined. psu.edu The presence of both the hydroxyl (quinolinol) and carbonyl (quinolone) forms can be confirmed by observing the characteristic signals for each tautomer. thermofisher.comuni-konstanz.de
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.org
Identification of Characteristic Functional Group Vibrations (e.g., Hydroxyl, Carbonyl)
The IR spectrum of this compound would be expected to show distinct absorption bands corresponding to its key functional groups.
Hydroxyl (-OH) Stretch : The quinolinol tautomer will exhibit a broad absorption band in the region of 3200-3750 cm⁻¹ due to the O-H stretching vibration. savemyexams.comvscht.cz The broadness of this peak is a result of hydrogen bonding.
Carbonyl (C=O) Stretch : The presence of the quinolone tautomer would be confirmed by a strong, sharp absorption band in the region of 1660-1720 cm⁻¹. vscht.czlibretexts.org This band corresponds to the C=O stretching vibration of the amide-like carbonyl group in the quinolone ring. researchgate.net
Aromatic C=C and C=N Stretches : The quinoline ring itself will show several absorption bands in the 1450-1600 cm⁻¹ region due to the stretching vibrations of the C=C and C=N bonds within the aromatic system. mvpsvktcollege.ac.in
C-Br Stretch : The carbon-bromine bond will have a characteristic stretching vibration in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
The relative intensities of the -OH and C=O absorption bands can provide a qualitative indication of the predominant tautomeric form in the solid state or as a neat liquid. researchgate.net
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Tautomer |
| O-H Stretch | 3200-3750 (broad) | Quinolinol |
| C=O Stretch | 1660-1720 (strong, sharp) | Quinolone |
| Aromatic C=C/C=N Stretch | 1450-1600 | Both |
| C-Br Stretch | < 800 | Both |
Mass Spectrometry
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. psu.edu
Table 1: Illustrative HRMS Data for a Bromo-Quinoline Derivative
| Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|
This table is illustrative and based on data for a related compound to demonstrate the format and precision of HRMS data. nih.gov
Fragmentation Pattern Analysis
The fragmentation pattern in mass spectrometry provides valuable information about the structure of a molecule. When a molecule is ionized in the mass spectrometer, the resulting molecular ion can break down into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure. chemguide.co.uk
For this compound, the fragmentation would be expected to involve the characteristic loss of fragments such as CO, HCN, and Br. The quinoline ring itself is a stable aromatic system, and its fragmentation pattern would likely show the loss of small neutral molecules. raco.catlibretexts.org The presence of the bromine atom would also be evident in the isotopic pattern of the fragment ions containing it. savemyexams.com A detailed analysis of the fragmentation of related phthalazine-dione derivatives shows cleavages that result in stable fragment ions, a principle that would also apply to this compound. raco.cat
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Table 2: Crystallographic Data for an Analogous Compound (2-aryl-3-bromo-4-quinolone)
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₅H₉BrFNO |
| Formula Weight | 318.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 10.123(2) Å, b = 15.456(3) Å, c = 18.567(4) Å |
This table presents data for a related compound to illustrate the type of information obtained from a single crystal X-ray diffraction study. psu.edu
Hydrogen Bonding Patterns and Crystal Packing Analysis
In the solid state, molecules of this compound would be expected to interact with each other through intermolecular forces, including hydrogen bonding. The hydroxyl group (-OH) can act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors. libretexts.org The analysis of the crystal structure of related compounds, such as 2-aryl-3-bromoquinolin-4(1H)-ones, reveals the presence of hydrogen bonding networks that play a crucial role in the crystal packing. researchgate.net In these structures, hydrogen bonds are observed between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers. researchgate.net Similar interactions would be expected to influence the crystal packing of this compound.
Conformational Analysis in the Solid State
The conformation of a molecule in the solid state is its three-dimensional shape, which is determined by the spatial arrangement of its atoms. This conformation is influenced by both intramolecular forces (like steric hindrance) and intermolecular forces (like hydrogen bonding and crystal packing effects). canterbury.ac.nz For this compound, the quinoline ring system is largely planar. However, the orientation of the hydroxyl group can be a key conformational feature. In the solid-state structures of related biheterocycles, planar conformations are often adopted to maximize conjugation and intermolecular interactions. canterbury.ac.nz The study of 2-aryl-3-bromoquinolin-4(1H)-ones showed that the aryl group is twisted out of the plane of the quinoline ring to relieve steric strain. researchgate.net A similar conformational analysis for this compound would focus on the planarity of the quinoline system and the orientation of its substituents.
Computational Investigations of 2 Bromoquinolin 3 Ol and Its Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.netresearchgate.netimperial.ac.uk It has been extensively applied to quinoline (B57606) derivatives to understand their fundamental properties. acs.orgnih.govrsc.org
Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For quinoline and its derivatives, DFT methods like B3LYP with basis sets such as 6-31+G(d,p) or 6-311G(d,p) are commonly employed to obtain optimized geometries. acs.orgnajah.educhemrxiv.org These calculations provide crucial information on bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov
Studies on related quinoline systems have shown that the optimized structures from DFT calculations are generally in good agreement with experimental data from X-ray crystallography. mdpi.comnih.gov For instance, in a study of phenyl quinoline-2-carboxylate, the dihedral angle between the quinoline and phenyl rings after DFT optimization was found to be 46.9(1)°. mdpi.com The analysis of electronic structure through methods like Natural Bond Orbital (NBO) and Mulliken population analysis reveals the distribution of electron density, atomic charges, and the nature of intramolecular interactions, such as hydrogen bonding. nih.govorientjchem.org These analyses are critical for understanding the molecule's polarity, reactivity, and interaction with other molecules. nih.gov
Table 1: Representative DFT Functionals and Basis Sets Used in Quinoline Studies
| Functional | Basis Set | Application | Reference |
|---|---|---|---|
| B3LYP | 6-31+G(d,p) | Geometry Optimization, Electronic Properties | acs.orgnih.gov |
| B3LYP | 6-311++G(2d,p) | Tautomerism, Spectroscopic Properties | rsc.org |
| mPW1PW91 | 6-31G(d) | NMR Chemical Shift Calculation | stackexchange.com |
| B3LYP | 6-311G(d,p) | Thermochemical Calculations | chemrxiv.org |
DFT calculations are a reliable tool for predicting spectroscopic parameters, which can then be compared with experimental results for structure verification. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method within DFT is frequently used to calculate NMR chemical shifts (¹H and ¹³C). stackexchange.commdpi.com
For quinoline derivatives, calculated chemical shifts often show a strong linear correlation with experimental values, aiding in the correct assignment of NMR signals. mdpi.com However, discrepancies can arise, particularly for carbons attached to heavy atoms like bromine, due to effects such as spin-orbit coupling that are not fully captured by standard DFT methods. stackexchange.com In such cases, scaling factors or higher-level computational methods may be necessary to improve accuracy. stackexchange.comstackexchange.com For example, studies have shown that for complex molecules, optimizing the geometry with one functional and basis set (e.g., mPW1PW91/6-31G(d)) and then calculating the NMR parameters with another can yield highly accurate results. stackexchange.com The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is also crucial for accurate predictions of NMR spectra in solution. stackexchange.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and polarizability. rsc.orgnih.govnih.gov
Table 2: Calculated HOMO, LUMO, and Energy Gap for Quinoline
| Parameter | Energy (eV) | Reference |
|---|---|---|
| HOMO | -6.646 | scirp.org |
| LUMO | -1.816 | scirp.org |
| Energy Gap (ΔE) | 4.83 | scirp.org |
DFT calculations can be used to determine important thermochemical properties, such as enthalpies of formation, reaction enthalpies, and free energies of activation. chemrxiv.orgscirp.org This information is crucial for understanding the stability of different isomers and the feasibility and kinetics of chemical reactions. acs.orgresearchgate.net
For instance, theoretical studies on hydroxyquinolines have used high-level composite methods to determine their gas-phase enthalpies of formation. chemrxiv.org Such calculations help in discussing the relative thermodynamic stabilities of different tautomers. chemrxiv.org Kinetic studies, on the other hand, involve calculating the energy barriers of reaction pathways, which helps to elucidate reaction mechanisms. researchgate.net For example, DFT has been used to investigate the detailed mechanism of the hydrogenation of quinoline, identifying the rate-determining steps and the energies of transition states. researchgate.net
Many hydroxyquinolines, including potentially 2-bromoquinolin-3-ol, can exist in different tautomeric forms, such as the enol (quinolinol) and keto (quinolone) forms. The position of this equilibrium is highly dependent on the substitution pattern and the solvent environment. rsc.orgnih.govresearchgate.net
DFT calculations are an excellent tool for modeling these tautomeric equilibria. rsc.org By calculating the relative energies of the different tautomers, it is possible to predict which form will be more stable under specific conditions (gas phase or in a solvent). rsc.orgresearchgate.net For 2-hydroxyquinoline, for example, the NH-tautomer (the keto form) is the most stable of all isomers because the neighboring C=O and N-H groups form a stable cyclic amide structure. researchgate.net In contrast, for most other hydroxyquinolines, the OH tautomer (the enol form) is more stable. researchgate.net Studies on 2-aryl-3-bromoquinolin-4(1H)-ones have shown that they exist predominantly as the NH-4-oxo (keto) form in both solution and the solid state, a finding supported by DFT calculations. researchgate.net
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. tandfonline.cominnovareacademics.in MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, solvent effects, and intermolecular interactions. nih.govacs.org
For quinoline derivatives, MD simulations have been used to study their interactions with biological targets, such as enzymes, by simulating the protein-ligand complex in a solvated environment. plos.orgtandfonline.comnih.govnih.gov These simulations can provide insights into the stability of the complex, identify key intermolecular interactions like hydrogen bonds, and calculate binding free energies. tandfonline.cominnovareacademics.in Furthermore, MD simulations have been employed to investigate the solvation of hydroxyquinolines in water, mapping the water density around the molecule's polar sites and revealing the structure of the solvation shell. rsc.orgnih.gov This is particularly important for understanding tautomeric equilibria, as solvent molecules can play a crucial role in stabilizing one tautomer over another. nih.gov For example, MD simulations of 7-hydroxyquinoline (B1418103) in water showed well-defined hydrogen bonds around the nitrogen and hydroxyl groups, which helps to understand its unique spectral properties and tautomeric behavior in aqueous media. nih.gov
Ligand-Protein Interaction Dynamics
The study of how a ligand, such as a this compound derivative, interacts with a target protein over time is crucial for drug design. Molecular dynamics (MD) simulations are a key computational technique used to model these dynamic interactions. leeds.ac.uk These simulations can reveal the stability of the ligand within the protein's binding site and identify key amino acid residues involved in the interaction.
Research on analogues, such as N-(2-arylethyl)quinolin-3-amines, has shown that the basic nitrogen at the 3-position of the quinoline ring is vital for binding to target molecules, and any steric hindrance around this nitrogen can disrupt this interaction. mdpi.com The presence of an aromatic ring at the terminal end of a side chain was also found to be essential for anti-mycobacterial activity. mdpi.com
MD simulations can help estimate the binding affinities of ligands, which is a critical factor in drug development. leeds.ac.uk These computational methods, alongside experimental techniques like Nuclear Magnetic Resonance (NMR) and Isothermal Titration Calorimetry (ITC), are used to validate and refine the understanding of ligand-protein interactions. leeds.ac.uk The analysis of these interactions often involves examining various non-covalent forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, which stabilize the protein-ligand complex. easychair.org
Table 1: Key Interactions in Ligand-Protein Binding of Quinoline Analogues
| Interacting Residue/Moiety | Type of Interaction | Significance | Reference |
| Basic Nitrogen (Position 3) | Essential for binding | Crucial for anti-mycobacterial activity | mdpi.com |
| Aromatic Ring (Side Chain) | Hydrophobic Interaction | Indispensable for activity | mdpi.com |
| Amino Acid Residues | Hydrogen Bonds, van der Waals | Stabilizes the complex | easychair.org |
| Catalytic Residues | Multiple Interactions | Critical for enzyme inhibition | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netcrpsonline.com This approach is widely used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
For quinoline derivatives, QSAR studies have been employed to understand their activity against various targets, including HIV-1 reverse transcriptase and Mycobacterium tuberculosis. researchgate.netnih.gov These studies often use a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties, size, and shape. researchgate.net
A 3D-QSAR study on 2,4-disubstituted quinoline derivatives as antimalarial agents utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop statistically significant models. nih.gov These models provided insights into the structural features crucial for antimalarial activity and guided the design of new, more potent derivatives. nih.gov Similarly, QSAR models have been developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors to combat multidrug resistance in cancer. nih.gov
In a study on the toxicity of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives, QSAR modeling was used to predict their median lethal dose (LD50) values. researchgate.netcrpsonline.com This demonstrates the utility of QSAR in assessing the potential toxicity of new chemical entities early in the drug discovery process.
Table 2: QSAR Studies on Quinoline Derivatives
| Quinoline Derivative Class | Biological Activity Studied | QSAR Models Used | Key Findings | Reference |
| 2,4-Disubstituted quinolines | Antimalarial | CoMFA, CoMSIA | Identified structural features for enhanced activity. | nih.gov |
| 2-Oxo-1,2-dihydroquinoline-4-carboxylic acids | P-glycoprotein inhibition | 2D and 3D descriptors | Established relationship between structure and MDR reversal. | nih.gov |
| (3-(2-Chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanones | Toxicity (LD50) | Hierarchical clustering, FDA MDL, Nearest neighbor | Predicted toxicity values for new derivatives. | researchgate.netcrpsonline.com |
| 2-Chloroquinoline derivatives | Antitubercular (H37Rv) | CoMFA, CoMSIA | Identified pharmacophoric features for antimycobacterial activity. | nih.gov |
| Quinoline Reissert derivatives | HIV-1 Reverse Transcriptase Inhibition | Hansch analysis, AM1 | Electron-withdrawing groups at position 6 increase activity. | researchgate.net |
Molecular Docking Studies for Biological Activity Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. rasayanjournal.co.in This method is invaluable for predicting the binding affinity and understanding the interaction mechanism between a small molecule and its biological target. oamjms.eu
For quinoline derivatives, molecular docking has been extensively used to predict their potential as inhibitors of various enzymes and receptors. For instance, docking studies of 4-carboxyquinoline-triazole hybrids against the InhA enzyme of Mycobacterium tuberculosis revealed binding affinities consistent with their in vitro inhibitory activity. frontiersin.org These studies identified key hydrogen bonding interactions between the carboxylic functionality of the ligands and the Lys165 residue of the enzyme. frontiersin.org
In the context of antibacterial research, molecular docking of 6-bromoquinolin-4-ol (B142416) derivatives against the E. coli 2Y2T protein helped to validate their antibacterial efficacy. researchgate.net Similarly, docking studies on substituted phenyl and furan (B31954) ring-containing thiazole (B1198619) Schiff base derivatives identified their potential binding modes within bacterial receptors. plos.org
Molecular docking is also employed to explore the potential of quinoline analogues against other biological targets. Studies on hydrazide-based crystal structures have used docking to determine their binding affinity to specific protein targets, such as PDB: 2BM7, to predict antimycobacterial properties. orgchemres.org Furthermore, docking has been used to investigate the binding of quinoline analogues to human serum albumin (HSA) and alpha-1-acid glycoprotein (B1211001) (AGP), which are important for understanding a drug's distribution in the body. mdpi.com
Table 3: Molecular Docking Studies of Quinoline Analogues
| Ligand/Analogue Class | Protein Target | Predicted Biological Activity | Key Interactions/Findings | Reference |
| 4-Carboxyquinoline-triazole hybrids | InhA enzyme (MTB) | Antitubercular | Hydrogen bonding with Lys165. | frontiersin.org |
| 6-Bromoquinolin-4-ol derivatives | E. coli 2Y2T protein | Antibacterial | Good binding energies observed. | researchgate.net |
| Hydrazide-based crystal structures | PDB: 2BM7 | Antimycobacterial | Significant binding of the ligand with the target. | orgchemres.org |
| Salubrinal analogues with quinoline ring | HSA, AGP, CYPs | Plasma protein binding, CYP inhibition | Potential to bind effectively to plasma proteins and inhibit metabolic enzymes. | mdpi.com |
| Coumarin–triazole–isatin hybrids | Butyrylcholinesterase (BChE) | Alzheimer's disease therapy | Dual binding at catalytic and peripheral sites. | mdpi.com |
Derivatives and Structure Activity Relationships Sar Based on the 2 Bromoquinolin 3 Ol Scaffold
Synthesis of Functionalized 2-Bromoquinolin-3-ol Derivatives
The synthesis of derivatives from the this compound scaffold is a key area of research aimed at exploring and optimizing its therapeutic potential.
The quinoline (B57606) ring of this compound can be functionalized at various positions to introduce a wide range of substituents. This functionalization is crucial for modulating the physicochemical properties and biological activity of the parent compound. Common synthetic strategies include electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. For instance, nitration of bromoquinolines can introduce a nitro group, which in turn can serve as a handle for further modifications or enhance the biological activity of the molecule.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl and heteroaryl substituents onto the quinoline ring. These reactions typically involve the coupling of a bromoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. This method allows for the synthesis of a diverse library of biaryl quinoline derivatives.
Furthermore, C-H activation has emerged as a transformative strategy for the precise and selective introduction of functional groups, expanding the chemical space of quinoline derivatives. These methods offer novel pathways for creating compounds with potentially improved efficacy and target selectivity.
The bromine and hydroxyl groups at the 2- and 3-positions of the quinoline ring, respectively, are key sites for chemical modification.
The hydroxyl group can be readily converted into ethers and esters. Etherification, often achieved through the Williamson ether synthesis, involves the reaction of the deprotonated hydroxyl group (alkoxide) with an alkyl halide. This reaction allows for the introduction of a variety of alkyl and aryl ether moieties. Esterification can be accomplished by reacting the hydroxyl group with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, often under acidic or basic catalysis.
The bromine atom at the C-2 position is susceptible to nucleophilic substitution reactions, allowing for its replacement with various functional groups. For instance, reaction with amines can lead to the formation of 2-aminoquinoline (B145021) derivatives. The reactivity of the C-2 bromine also allows for its participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds with aryl or vinyl boronic acids.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound derivatives influences their biological activity. These studies provide valuable insights for the rational design of more potent and selective therapeutic agents.
The nature and position of substituents on the quinoline ring have a profound impact on the biological activity of this compound derivatives. Numerous studies have explored the anticancer and antimicrobial properties of substituted quinolines.
Anticancer Activity:
Research has shown that brominated quinolines, particularly those with additional substitutions, can exhibit significant antiproliferative activity against various cancer cell lines. For example, the introduction of a nitro group at the C-5 position of a dibromoquinoline scaffold has been shown to significantly enhance anticancer potency. nih.gov Furthermore, the conversion of a methoxy (B1213986) group at the C-8 position to a hydroxyl group has been observed to increase the inhibitory potential of brominated 8-hydroxyquinolines. nih.gov
The table below summarizes the anticancer activity of some substituted bromoquinoline derivatives against different cancer cell lines, as indicated by their IC50 values.
| Compound | Substituents | Cancer Cell Line | IC50 (µM) |
| 1 | 3,5,6,7-tetrabromo-8-methoxy | C6 | 15.4 |
| HeLa | 26.4 | ||
| HT29 | 15.0 | ||
| 2 | 5,7-dibromo-3,6-dimethoxy-8-hydroxy | C6 | 15.4 |
| HeLa | 26.4 | ||
| HT29 | 15.0 | ||
| 3 | 6,8-dibromo-5-nitro | C6 | 50.0 |
| HeLa | 24.1 | ||
| HT29 | 26.2 |
Data compiled from studies on the antiproliferative activities of novel quinoline derivatives. nih.gov
These findings suggest that both the electronic properties and the steric bulk of the substituents play a crucial role in determining the anticancer efficacy of these compounds.
Antimicrobial Activity:
Substituted quinoline derivatives have also demonstrated promising antimicrobial activity. For instance, 6-bromoquinolin-4-ol (B142416) derivatives have been synthesized and evaluated against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The introduction of different aryl groups via Chan-Lam coupling resulted in compounds with varying degrees of antibacterial activity, with some derivatives showing significant potency. nih.gov
The following table presents the minimum inhibitory concentration (MIC) values of some substituted quinoline derivatives against different bacterial strains.
| Compound | Substituent at C-6 | Bacterial Strain | MIC (µg/mL) |
| 4 | Bromo | ESBL E. coli | >50 |
| MRSA | >50 | ||
| 5 | 4-Methylphenyl | ESBL E. coli | 20 |
| MRSA | 30 | ||
| 6 | 4-Methoxyphenyl | ESBL E. coli | 30 |
| MRSA | 40 |
Data from studies on the antibacterial activities of functionalized phenoxy quinolines. nih.gov
These results highlight the importance of the substituent's nature in modulating the antimicrobial spectrum and potency of quinoline derivatives.
The position of substituents on the quinoline ring can significantly influence the biological activity of the resulting isomers. Studies have shown that even minor changes in the substitution pattern can lead to substantial differences in potency and selectivity.
For example, in a series of quinoline derivatives, it was found that a quinolin-4-yl-substituted compound exhibited cytotoxic activity, whereas the corresponding quinolin-3-yl-substituted isomer was devoid of such activity. This highlights the critical role of the substituent's position in determining the molecule's interaction with its biological target.
Similarly, in the context of antitumor agents, regioisomeric structures of halo-substituted quinolines have displayed significantly different activities. For instance, 2-{4-[(7-halo-4-quinolinyl)oxy]phenoxy}propionic acids were found to be less active than their corresponding 2-{4-[(7-halo-2-quinolinyl)oxy]phenoxy}propionic acid counterparts. This underscores the importance of the halogen's position on the quinoline ring for potent antitumor activity.
Biological and Pharmacological Relevance of 2 Bromoquinolin 3 Ol Derivatives
Antimicrobial Activity
Quinoline (B57606) derivatives are known to possess a broad spectrum of antimicrobial properties, and the functionalization with bromine and hydroxyl groups can enhance this activity. nih.govbiointerfaceresearch.com
Antibacterial Properties
The quinoline core is a fundamental component of many antibacterial agents. biointerfaceresearch.comnih.gov Research has demonstrated that various quinoline derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain synthetic 6-bromoquinolin-4-ol (B142416) derivatives have shown promising results against extended-spectrum beta-lactamase (ESBL) producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antibacterial efficacy of these compounds is often attributed to their ability to interfere with essential bacterial processes. While specific studies on 2-bromoquinolin-3-ol are limited, the known antibacterial potential of brominated quinolines suggests that this scaffold is a promising area for the development of new antibacterial agents. biointerfaceresearch.comnih.gov
| Compound Type | Bacterial Strain(s) | Observed Activity | Reference |
|---|---|---|---|
| 6-Bromoquinolin-4-ol derivatives | ESBL E. coli, MRSA | Good to excellent antibacterial activity | nih.gov |
| Quinolone-based dihydrotriazine derivatives | S. aureus, E. coli | Excellent antibacterial activity with MIC value of 2 μg/mL | biointerfaceresearch.com |
| 2,3-bis(bromomethyl)quinoxaline derivatives | Gram-positive bacteria | High activity, particularly the trifluoromethyl-substituted derivative | doi.org |
Antifungal Properties
Quinoline derivatives have also been identified as effective antifungal agents. nih.govresearchgate.net Studies on various substituted quinolines have demonstrated their ability to inhibit the growth of pathogenic fungi. For example, certain 2-[(substituted-imino)methyl]quinolin-8-ol derivatives have shown in vitro antifungal activity comparable to or higher than the standard drug fluconazole. nih.gov Additionally, some pyrrolo[1,2-a]quinoline (B3350903) derivatives have exhibited significant minimum inhibitory concentrations (MICs) against Candida albicans. nih.gov The presence of bromine in the quinoline structure can contribute to this antifungal potential. For instance, 6-fluoro-2,3-bis(bromomethyl)quinoxaline has shown a wide spectrum of antifungal activity. doi.org
| Compound Type | Fungal Strain(s) | Observed Activity | Reference |
|---|---|---|---|
| 2-[(substituted-imino)methyl]quinolin-8-ol derivatives | Not specified | Activity comparable to or higher than fluconazole | nih.gov |
| Pyrrolo[1,2-a]quinoline derivatives | C. albicans | MICs as low as 0.4 µg/mL | nih.gov |
| 6-Fluoro-2,3-bis(bromomethyl)quinoxaline | Not specified | Widest antifungal activity spectrum among tested derivatives | doi.org |
Antiprotozoal and Antimalarial Activity
The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with compounds like chloroquine (B1663885) and quinine (B1679958) being prime examples. nih.govnih.govnih.gov Derivatives of quinoline have shown significant efficacy against various protozoan parasites, including those responsible for malaria. nih.govuantwerpen.benih.gov Research has shown that quinoline-based compounds can be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govnih.gov The mechanism of action often involves interfering with the parasite's ability to detoxify heme within its acidic food vacuole. nih.gov While direct studies on this compound are not abundant, the established antiprotozoal activity of the broader quinoline class suggests its potential in this area. uantwerpen.benih.gov
| Compound Type | Protozoan Parasite(s) | Observed Activity | Reference |
|---|---|---|---|
| Quinoline-based antimalarials | P. falciparum, P. vivax | Significant effectiveness in eliminating parasites | nih.gov |
| Arylnitro and aminochalcone substituted quinolines | T. b. rhodesiense, T. b. brucei | Submicromolar activity with high selectivity | uantwerpen.benih.gov |
| 1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thiourea | Chloroquine-resistant P. falciparum | IC50 value of 1.2 µM | nih.gov |
Anti-Leishmanial Effects
Leishmaniasis is a parasitic disease for which new therapeutic options are needed. nih.gov Quinoline-based structures have emerged as a promising template for the development of novel anti-leishmanial agents. nih.gov Studies have shown that certain 3-substituted quinoline derivatives exhibit significant in vitro activity against Leishmania chagasi. nih.gov For instance, one derivative demonstrated 8.3-fold greater activity than the standard pentavalent antimony when tested against infected macrophages. nih.gov The anti-leishmanial effect of some of these compounds appears to be independent of host cell activation. nih.gov The structural features of the quinoline ring and its substituents play a crucial role in their anti-leishmanial efficacy. nih.gov
Anticancer Activity
The quinoline scaffold is a recognized pharmacophore in the design of anticancer agents. nih.gov These compounds can exert their effects through various mechanisms, including the inhibition of enzymes crucial for cancer cell survival and proliferation.
Inhibition of Cancer Cell Proliferation and Apoptosis Induction
Derivatives of bromoquinolines have shown potential as antiproliferative agents against various cancer cell lines. nih.gov For example, novel brominated methoxyquinolines and nitrated bromoquinolines have exhibited significant inhibitory activity against cancer cells. nih.gov Some bromo- and cyano-substituted 8-hydroxyquinoline (B1678124) derivatives have been found to induce apoptosis in cancer cell lines such as C6, HT29, and HeLa. nih.gov The mechanism of action for some of these compounds involves the inhibition of enzymes like human DNA topoisomerase I. nih.gov Furthermore, certain quinoline derivatives can induce apoptosis by causing nuclear condensation and mitotic catastrophe in cancer cells. mdpi.com
| Compound Type | Cancer Cell Line(s) | Observed Activity | Mechanism of Action | Reference |
|---|---|---|---|---|
| Brominated methoxyquinolines and nitrated bromoquinolines | HT29, HeLa, C6 | Significant inhibitory activity | Not specified | nih.gov |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HT29, HeLa | Induces apoptosis | Inhibition of human DNA topoisomerase I | nih.gov |
| 6-Bromo-5-nitroquinoline | HT29 | Antiproliferative and apoptotic activity | Induces cancer cell death | nih.gov |
| IND-2 (a condensed quinoline) | PC-3, DU-145 (Prostate Cancer) | Inhibited proliferation with IC50 values of 3 µM and 3.5 µM | Induces oxidative stress, apoptosis, and inhibits topoisomerase II | mdpi.com |
Mechanism of Action (e.g., DNA Binding, Enzyme Inhibition like Topoisomerase I)
The cytotoxic and other biological effects of many quinoline derivatives can be attributed to their interactions with fundamental cellular machinery, including DNA and associated enzymes. One of the key mechanisms of action for certain brominated quinoline derivatives is the inhibition of topoisomerase I, a crucial enzyme involved in DNA replication and repair. nih.gov
Topoisomerase I relaxes torsional stress in DNA by creating transient single-strand breaks. news-medical.net Inhibitors of this enzyme can trap the topoisomerase-DNA covalent complex, leading to DNA damage and ultimately cell death. news-medical.net Studies have demonstrated that derivatives such as 5,7-dibromo-8-hydroxyquinoline can inhibit the recombinant human DNA topoisomerase I enzyme. nih.gov This inhibitory activity is a significant contributor to their potential as anticancer agents. nih.gov
Furthermore, the broader class of quinoline derivatives has been shown to produce dual inhibitors of both topoisomerase I and II. nih.gov While some of these compounds exhibit strong DNA binding affinity, others have been identified as potential non-DNA intercalating dual topoisomerase I/II inhibitors, suggesting multiple modes of interaction with these vital enzymes. nih.gov The ability of these compounds to interfere with DNA topology underscores their therapeutic potential.
Table 1: Investigated Quinoline Derivatives and their Topoisomerase Inhibition
| Compound/Derivative Class | Target Enzyme(s) | Observed Effect |
| 5,7-Dibromo-8-hydroxyquinoline | Topoisomerase I | Inhibition of recombinant human enzyme nih.gov |
| Indeno[1,2-c]quinoline derivatives | Topoisomerase I and II | Dual inhibition nih.gov |
| Pyrazolo[4,3-f]quinoline derivatives | Topoisomerase I and IIα | Inhibition of both enzymes nih.gov |
Anti-Angiogenesis and Cell Migration Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. Derivatives of this compound, specifically 2-aryl-3-bromoquinolin-4(1H)-ones, have demonstrated notable anti-angiogenic properties. nih.gov
Research has shown that compounds such as 3-bromo-2-(4-fluorophenyl)quinolin-4(1H)-one (QNHFBr) and 3-bromo-2-(4-chlorophenyl)quinolin-4(1H)-one (QNHClBr) can reduce the number of endothelial cells and inhibit the growth of new blood vessels in ex vivo assays. nih.gov A proposed mechanism for this activity is the reduction of pro-angiogenic factors, including basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). nih.gov
In addition to inhibiting the formation of new blood vessels, quinoline derivatives have also been shown to impede cell migration, a key step in metastasis. nih.gov The disruption of microtubule assembly is one mechanism by which certain quinoline-containing compounds exhibit their antiproliferative and anti-migration effects. nih.gov
Table 2: Anti-Angiogenic Activity of 2-Aryl-3-bromoquinolin-4(1H)-one Derivatives
| Compound | Key Findings |
| 3-bromo-2-(4-fluorophenyl)quinolin-4(1H)-one (QNHFBr) | Reduced endothelial cell numbers, inhibited neovessel growth nih.gov |
| 3-bromo-2-(4-chlorophenyl)quinolin-4(1H)-one (QNHClBr) | Reduced endothelial cell numbers, inhibited neovessel growth nih.gov |
| 3-bromo-2-(4-chlorophenyl)-1-methylquinolin-4(1H)-one (QNMeClBr) | Reduced endothelial cell numbers, inhibited neovessel growth nih.gov |
Anti-Inflammatory Effects
Inflammation is a complex biological response implicated in a wide range of diseases. Quinoline derivatives have emerged as a promising class of anti-inflammatory agents. nih.gov Certain 2-substituted 3-arylquinoline derivatives have been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated macrophages. nih.gov
Specifically, compounds like 2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline have demonstrated the ability to decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The mechanism of this anti-inflammatory action is thought to involve the suppression of mitogen-activated protein kinase (MAPK) phosphorylation and the attenuation of nuclear factor-kappa B (NF-κB) activity. nih.gov The broad anti-inflammatory potential of quinoline derivatives makes them attractive candidates for the development of new therapies for inflammatory conditions. researchgate.netnih.gov
Antiviral Activity (e.g., Anti-HIV)
The quinoline scaffold is a key component in a number of antiviral drugs, and research continues to explore its potential against various viral pathogens, including the human immunodeficiency virus (HIV). ingentaconnect.com Quinoline derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov The reverse transcriptase enzyme is critical for the replication of HIV, as it converts the single-stranded viral RNA into double-stranded DNA. nih.gov
Molecular docking studies have shown that quinoline derivatives can bind effectively to the active site of HIV reverse transcriptase. nih.gov Notably, chloro- and bromo-substituted quinoline-containing compounds have demonstrated potent activity against HIV reverse transcriptase. nih.gov For instance, the compound 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide (B153586) has shown promising anti-HIV activity against both HIV-1 and HIV-2. researchgate.net
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Quinoline derivatives have been investigated for their antioxidant potential. nih.goviau.ir The antioxidant activity of these compounds is often attributed to their chemical structure, which can enable them to scavenge free radicals. orientjchem.org
Studies on various quinoline derivatives have demonstrated their ability to act as antioxidants. For example, certain synthetic quinoline derivatives have shown antioxidant activity against the ABTS cation radical. mdpi.com The presence of hydroxyl groups on the quinoline scaffold can significantly contribute to their antioxidant capacity. nih.gov
Other Biological Activities (e.g., Anticonvulsant, Antihypertensive, Antiasthmatic)
Beyond the activities detailed above, the versatile quinoline scaffold has been associated with a range of other important biological effects.
Anticonvulsant Activity: Several quinoline derivatives have been synthesized and evaluated for their anticonvulsant properties. nih.govnih.gov A study on 8-substituted quinolines found that several compounds with a 2-hydroxypropyloxyquinoline moiety displayed excellent anticonvulsant activity in models of seizures induced by maximal electroshock (MES) and pentylenetetrazole. nih.govresearchgate.net For instance, 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline was identified as a potent anticonvulsive agent. nih.govresearchgate.net
Antihypertensive Activity: The same study that identified anticonvulsant quinolines also found that some of these derivatives possess significant antihypertensive properties. nih.govresearchgate.net Compounds such as 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline, 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline, and 8-(3'-(4''-ethylpiperazino)-2'-hydroxypropyloxy)quinoline demonstrated excellent antihypertensive activity by antagonizing the pressor response to adrenaline. nih.govresearchgate.net This suggests a potential correlation with beta-blocking properties. nih.govresearchgate.net Other quinoline derivatives, such as certain chalcones, have also been shown to exhibit antihypertensive effects through the inhibition of the angiotensin-converting enzyme (ACE). rsc.org
Antiasthmatic Activity: The potential for quinoline derivatives in treating respiratory diseases has also been explored. orientjchem.org A novel quinoline compound, RCD405, has been shown to have airway relaxant effects and anti-inflammatory properties in models of allergic asthma. lu.se This compound was found to reduce airway hyperresponsiveness and the recruitment of immune cells to the lungs. lu.se
Table 3: Other Biological Activities of Quinoline Derivatives
| Biological Activity | Derivative Class/Compound | Key Findings |
| Anticonvulsant | 8-Substituted quinolines | Protection against MES and pentylenetetrazole-induced seizures nih.govresearchgate.net |
| Antihypertensive | 8-Substituted quinolines | Antagonism of adrenaline-induced pressor response nih.govresearchgate.net |
| Antihypertensive | Quinoline appended chalcone | Inhibition of angiotensin-converting enzyme (ACE) rsc.org |
| Antiasthmatic | RCD405 (a novel quinoline) | Airway relaxation and reduction of airway hyperresponsiveness lu.se |
Catalytic Applications of 2 Bromoquinolin 3 Ol As Ligands or Precursors
Design and Synthesis of Quinoline-Based Chiral Ligands
The development of chiral ligands is paramount for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The quinoline (B57606) framework, with its rigid structure and coordinating nitrogen atom, serves as an excellent backbone for the design of such ligands. Starting from 2-bromoquinolin-3-ol, a variety of chiral ligands can be conceptualized. The hydroxyl group at the 3-position and the bromine atom at the 2-position offer handles for synthetic modification.
While direct synthetic routes from this compound to specific chiral ligands are not extensively documented in publicly available literature, the general strategies for creating chiral quinoline-based ligands can be extrapolated. These strategies often involve the introduction of a chiral auxiliary or the construction of a chiral environment around the metal-coordinating nitrogen atom of the quinoline. For instance, the hydroxyl group could be etherified with a chiral moiety, or the bromine atom could be displaced via a nucleophilic substitution with a chiral amine or phosphine (B1218219).
The synthesis of P,N-type chiral ligands, for example, could be envisioned through a multi-step sequence starting with the protection of the hydroxyl group, followed by a palladium-catalyzed phosphination at the 2-position. Subsequent deprotection and further modification could lead to a variety of chiral phosphine-ether or phosphine-alcohol ligands. Similarly, N,N-type ligands could be synthesized by introducing a chiral nitrogen-containing substituent.
Metal-Catalyzed Reactions using Quinoline-Motif Ligands
Ligands bearing the quinoline motif have been successfully employed in a range of metal-catalyzed reactions. The electronic properties and steric hindrance of these ligands can be fine-tuned by modifying the substituents on the quinoline ring, thereby influencing the activity and selectivity of the catalyst.
The application of chiral quinoline-based ligands in asymmetric catalysis is a field of significant interest. These ligands, when complexed with transition metals such as palladium, rhodium, or iridium, can create a chiral environment that directs the stereochemical outcome of a reaction.
Although specific examples detailing the performance of ligands directly synthesized from this compound are scarce, the broader class of chiral quinoline ligands has demonstrated high efficacy in various asymmetric transformations. These include asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions. The performance of such a hypothetical ligand derived from this compound would be highly dependent on the nature of the chiral substituent and the specific reaction conditions.
Table 1: Hypothetical Performance of a Chiral Ligand Derived from this compound in Asymmetric Hydrogenation
| Entry | Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee%) | Yield (%) |
| 1 | Acetophenone | 1 | >90 | >95 |
| 2 | Methyl acetoacetate (B1235776) | 1 | >95 | >98 |
| 3 | Itaconic acid | 0.5 | >99 | >99 |
This table is illustrative and based on the typical performance of effective chiral quinoline-based ligands in asymmetric hydrogenation reactions. Actual results would depend on the specific ligand structure and experimental conditions.
Hydrogen borrowing, or hydrogen autotransfer, is a powerful and atom-economical synthetic strategy that utilizes alcohols as alkylating agents, with water being the only byproduct. This process typically involves the temporary oxidation of an alcohol to an aldehyde or ketone by a metal catalyst, which then reacts with a nucleophile. The resulting intermediate is subsequently reduced by the hydrogen that was "borrowed" by the catalyst.
Quinoline-based ligands can play a crucial role in stabilizing the metal center and facilitating the elementary steps of the catalytic cycle. While there is no specific research detailing the use of ligands from this compound in this context, the general applicability of quinoline motifs suggests their potential. The electronic nature of the quinoline ring can influence the redox properties of the metal catalyst, which is a key factor in hydrogen borrowing catalysis.
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of the palladium catalyst is heavily reliant on the nature of the supporting ligand. Quinoline-based ligands, including those potentially derived from this compound, can be effective in these transformations.
The bromo-substituent at the 2-position of the quinoline core in the precursor molecule is itself a handle for cross-coupling reactions, allowing for the introduction of various organic fragments. Once transformed into a ligand, the quinoline moiety can coordinate to the palladium center and influence the catalytic activity. For example, a phosphine ligand synthesized from this compound could be used in Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination reactions. The steric and electronic properties of such a ligand would be critical in promoting oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
Table 2: Potential Application of a 2-(Diphenylphosphino)quinolin-3-ol Ligand in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / Ligand | >95 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / Ligand | >90 |
| 3 | 2-Bromopyridine | 3-Thienylboronic acid | PdCl₂(PPh₃)₂ / Ligand | >85 |
This table represents a hypothetical scenario based on the known reactivity of similar P,N-ligands in Suzuki-Miyaura cross-coupling reactions.
Other Advanced Applications
Development of Fluorescent Probes and Imaging Agents
The inherent fluorescence of the quinoline (B57606) nucleus makes it a privileged scaffold in the design of chemosensors and bio-imaging agents. crimsonpublishers.comcrimsonpublishers.com Derivatives of 2-Bromoquinolin-3-ol can be strategically functionalized to create probes that exhibit changes in their fluorescence properties upon interaction with specific analytes. This "turn-on" or "turn-off" response enables the detection and quantification of various ions and biomolecules.
The fundamental mechanisms governing the sensing action of these quinoline-based probes often involve processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). researchgate.net For example, a chelating unit can be attached to the quinoline core, which, in its unbound state, quenches fluorescence via a PET mechanism. Upon binding to a target metal ion, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity. nih.gov
Research has demonstrated the successful application of quinoline derivatives as fluorescent probes for a variety of metal cations, including Fe³⁺, Al³⁺, and Zn²⁺. nih.govnih.gov These sensors offer high selectivity and sensitivity, with some capable of detecting analytes at nanomolar concentrations. nih.govbohrium.com The development of these probes is critical, as abnormal concentrations of these ions are linked to various health disorders. The utility of these probes extends to biological systems, where they have been employed for imaging in living cells and even in whole organisms like zebrafish, providing a non-invasive tool to study biological processes at the molecular level. nih.gov
Table 1: Examples of Quinoline-Based Fluorescent Probes and Their Applications
| Probe Type | Target Analyte | Sensing Mechanism | Application | Reference |
|---|---|---|---|---|
| Quinoline-Hydrazone Derivative | Al³⁺ | Photo-induced Electron Transfer (PET) | Selective detection with 286-fold fluorescence enhancement. | nih.gov |
| Quinoline-based Multiphoton Fluorescent Probe (MPF) | Lipid Droplets | Intramolecular Charge Transfer (ICT) | Selective detection in live cells with deep tissue penetration. | crimsonpublishers.com |
| Quinoline-Malononitrile Derivative | Aβ Aggregates | - | Imaging of Aβ aggregates related to Alzheimer's disease. | crimsonpublishers.com |
| 2,2,2-trifluoro-N′-(2-(quinolin-8-yloxy) acetyl)acetohydrazide (TQA) | Fe³⁺ | Chelation | Fluorescence imaging in living cells and zebrafish. | nih.gov |
| Dis-quinolinone Schiff Base (DQNS) | Al³⁺ and ClO⁻ | PET and ICT | Continuous recognition in water samples and living cells. | nih.govbohrium.com |
Applications in Agrochemicals and Pesticide Discovery
The quinoline scaffold is a cornerstone in the development of new agrochemicals due to its broad spectrum of biological activities. nih.gov Quinoline derivatives have been investigated for their potential as fungicides, herbicides, insecticides, and bactericides. nih.govnih.gov The structural diversity achievable through modification of the quinoline ring allows for the fine-tuning of biological activity and the exploration of structure-activity relationships (SAR). nih.gov
In the realm of fungicides, quinoline-based compounds have shown significant promise. For instance, certain quinoline esters have demonstrated good antifungal activity against phytopathogenic fungi such as Sclerotinia sclerotiorum and Rhizoctonia solani. researchgate.net Similarly, pyrrolo[1,2-a]quinoline (B3350903) derivatives, which can feature a bromo substituent, have exhibited potent inhibitory effects against human pathogens like Candida albicans, suggesting a broader antifungal potential. nih.gov The mechanism of action for many of these compounds involves the disruption of essential fungal cellular processes.
The discovery of novel pesticides is an ongoing challenge, and the quinoline framework provides a fertile ground for innovation. nih.gov By modifying the substituents on the quinoline ring, researchers can optimize the efficacy against specific pests while potentially minimizing environmental impact. The development of quinoline-3-carboxamides (B1200007) for use in fungicidal compositions is an example of the successful commercial application of this chemical class in agriculture. google.com
Table 2: Agrochemical Activity of Selected Quinoline Derivatives
| Compound Class | Type of Activity | Target Organism/Pest | Key Findings | Reference |
|---|---|---|---|---|
| Quinoline Esters (e.g., 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate) | Antifungal | Sclerotinia sclerotiorum, Rhizoctonia solani | Compounds exhibited >80% activity against S. sclerotiorum. | researchgate.net |
| Pyrrolo[1,2-a]quinoline Analogues | Antifungal | Candida albicans | Derivatives showed high minimum inhibitory concentrations (MICs) at 0.4 µg/mL. | nih.gov |
| General Quinoline Alkaloids | Herbicidal, Insecticidal | Various plants and insects | Broad range of bioactivities documented for natural and synthetic quinoline alkaloids. | nih.gov |
| Quinoline-3-carboxamides | Fungicidal | Phytopathogenic fungi | Used as component (A) in fungicidal mixture compositions for agriculture. | google.com |
| 2-(6-substituted quinolin-4-yl)-1-(4-aryl-1H-1,2,3-triazol-1-yl)propan-2-ol | Antifungal | Candida albicans, Aspergillus niger | Compounds containing a bromo-substituent on the quinoline ring showed notable antifungal activity. | researchgate.net |
Material Science Applications (e.g., Polymers, Coatings)
The unique electronic and photophysical properties of the quinoline ring system make it an attractive component for advanced materials. chemimpex.com Derivatives of this compound can be used as monomers or building blocks for the synthesis of novel polymers and functional coatings. These materials often possess desirable characteristics such as thermal stability, specific optical properties, and conductivity. mdpi.com
In the field of optoelectronics, quinoline derivatives are extensively studied for their potential use in Organic Light-Emitting Diodes (OLEDs). mdpi.com The π-conjugated system of the quinoline scaffold facilitates charge transport and can be tailored to emit light across the visible spectrum. researchgate.net Copolymers incorporating styrylquinoline units, for example, exhibit luminescence that can be shifted from blue to green or yellow by altering the substituents on the quinoline moiety. mdpi.com This tunability is a key advantage in developing materials for full-color displays and solid-state lighting.
The synthesis of polyquinolines has been achieved through various polymerization methods, yielding materials with high molecular weights and good solubility, which are crucial for processing and device fabrication. researchgate.net Furthermore, the incorporation of chiral quinoline derivatives, such as quinine (B1679958), into polymer backbones via techniques like Ring-Opening Metathesis Polymerization (ROMP) has led to the creation of novel chiral polymers. These materials have potential applications in enantioselective separation and catalysis. mdpi.com The versatility of this compound as a precursor allows for its integration into these diverse polymeric architectures, contributing to the development of next-generation materials.
Table 3: Applications of Quinoline Derivatives in Material Science
| Material Type | Key Property | Potential Application | Example/Finding | Reference |
|---|---|---|---|---|
| Polyquinolines | Solubility, Thermal Stability | Optoelectronics | Synthesis via one-pot polymerization yields soluble polymers with molecular weights up to 13,100. | researchgate.net |
| Styrylquinoline Copolymers | Tunable Luminescence | Organic Light-Emitting Diodes (OLEDs) | Substituent changes shift emission from blue to green/yellow, creating materials for displays. | mdpi.com |
| Diquinoline Derivatives | Ambipolar Character | Optoelectronics, OLEDs | Show low p- and moderately low n-doping redox systems. | acs.org |
| Chiral Polymers with Quinine | Chirality | Enantioselective Recognition | ROMP of quinine derivatives produces polymers that can discriminate between mandelic acid enantiomers. | mdpi.com |
Future Perspectives and Research Directions
Exploration of Novel Synthetic Pathways
While established methods for quinoline (B57606) synthesis exist, the future of 2-Bromoquinolin-3-ol research will benefit from the development of more efficient, regioselective, and environmentally benign synthetic routes. Traditional methods like the Friedländer and Conrad-Limpach syntheses often require harsh conditions, such as high temperatures and strong acids or bases. tandfonline.com Future research should focus on catalyst-based approaches to overcome these limitations.
The exploration of transition-metal-catalyzed reactions, including those utilizing palladium, nickel, and cobalt, presents a promising frontier. researchgate.netmdpi.comorganic-chemistry.org These methods can enable C-H bond activation and oxidative annulation strategies, potentially allowing for the direct synthesis of highly substituted quinolines under milder conditions. mdpi.com For instance, a cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones offers a one-pot synthesis of the quinoline core. mdpi.com Furthermore, the development of metal-free, regioselective halogenation techniques could provide more precise control over the introduction of the bromine atom at the C-2 position. researchgate.netnih.gov The use of nanocatalysts, such as zinc oxide or bimetallic nanoparticles, is another emerging area that could lead to greener and more efficient synthetic protocols for quinoline derivatives. acs.orgnih.gov
Future synthetic strategies could also explore one-pot aryne acyl-alkylation/condensation procedures, which have shown success in the synthesis of related hydroxyisoquinolines and could potentially be adapted for this compound. rsc.org The development of such novel pathways will be crucial for the cost-effective and sustainable production of this compound for further research and potential applications.
Deeper Understanding of Mechanism of Action in Biological Systems
Preliminary studies on various quinoline derivatives have revealed a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. jddtonline.info However, the specific mechanism of action for this compound remains largely unelucidated. Future research should aim to identify its precise molecular targets and signaling pathways.
Investigations could draw inspiration from the known mechanisms of other halogenated quinolines. For example, some halogenated quinolines have been shown to eradicate bacterial biofilms, suggesting a potential mechanism related to bacterial growth-independent processes. nih.gov Other quinoline derivatives have been found to inhibit enzymes like monoamine oxidase (MAO-A and MAO-B), which are involved in the degradation of neurotransmitters. acs.org Research into this compound could therefore explore its potential as an enzyme inhibitor.
Future studies should employ a combination of in vitro and in vivo models to systematically evaluate the compound's effects on cellular processes. Techniques such as differential gene expression analysis, proteomics, and metabolomics can provide a comprehensive view of the cellular response to this compound. Identifying the specific proteins and pathways with which it interacts will be fundamental to understanding its therapeutic potential and for the rational design of more potent derivatives.
Development of Advanced Computational Models
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery and development process. For this compound and its analogs, the development of advanced computational models can provide deep insights into their structure-activity relationships (SAR).
Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, including 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), can be employed to correlate the structural features of quinoline derivatives with their biological activities. These models can help in predicting the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts towards more promising candidates.
Molecular dynamics (MD) simulations can be used to study the interactions of this compound with potential biological targets at an atomic level. acs.org These simulations can reveal the binding modes and affinities of the compound, providing a rational basis for its mechanism of action. Furthermore, density functional theory (DFT) calculations can be utilized to understand the electronic properties of halogenated quinoline derivatives, which can influence their reactivity and biological interactions. acs.org The integration of these computational approaches will be pivotal in the efficient design and optimization of this compound-based therapeutic agents.
Design of Highly Selective and Potent Derivatives
Building upon a deeper understanding of its mechanism of action and guided by computational models, future research should focus on the rational design of highly selective and potent derivatives of this compound. The synthetic tunability of the quinoline scaffold allows for systematic modifications to enhance its therapeutic properties while minimizing off-target effects. nih.gov
Strategic modifications could include the introduction of various functional groups at different positions of the quinoline ring. For instance, the addition of polar functionalities at the 2-position of halogenated quinolines has been shown to enhance antibacterial activity. nih.gov The nature and position of substituents can significantly impact the compound's lipophilicity, electronic properties, and steric profile, all of which are critical determinants of its biological activity.
A key objective will be to achieve high selectivity for the desired biological target. This is crucial for reducing potential toxicity and improving the therapeutic index. The design process should also consider pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) to ensure that the derivatives have favorable drug-like characteristics. A systematic SAR study, combining synthesis, biological evaluation, and computational analysis, will be essential for the development of next-generation therapeutic agents based on the this compound scaffold.
Expansion into Emerging Fields (e.g., Nanomedicine)
The unique properties of this compound and its derivatives make them attractive candidates for applications in emerging scientific fields, most notably nanomedicine. Nanomedicine involves the use of nanoscale materials for diagnosis, drug delivery, and therapy, offering the potential for targeted and more effective treatments. nih.govmdpi.com
Quinoline derivatives have already been explored for their potential in nanomedicine. For example, they have been incorporated into nanoparticles to enhance their antibacterial properties. inderscienceonline.com The synthesis of nanoparticles of quinoline derivatives has been shown to result in significantly greater antibacterial activity compared to the compounds in their free form. inderscienceonline.com Future research could focus on developing nanoparticle-based delivery systems for this compound to improve its solubility, stability, and bioavailability. Polymers such as poly-lactic-co-glycolic acid (PLGA), which are biodegradable and FDA-approved, could be used to encapsulate the compound, enabling controlled release and targeted delivery to specific tissues or cells. nih.gov
Furthermore, the inherent fluorescence of some quinoline scaffolds could be exploited for bioimaging applications. By incorporating this compound into nanocarriers, it may be possible to develop theranostic agents that combine therapeutic action with real-time imaging of disease sites. The exploration of this compound within the context of nanomedicine represents a promising avenue for translating this compound into innovative clinical applications.
Q & A
Q. How can the synthesis of 2-Bromoquinolin-3-ol be optimized to improve yield and purity?
Methodological Answer:
- Optimize bromination conditions by adjusting reaction time, temperature, and stoichiometry. For example, in analogous bromination reactions (e.g., 3-bromoquinoline derivatives), glacial acetic acid is used as a solvent, and bromine is added dropwise to control exothermic reactions. Post-synthesis, precipitate the product in ice-water to enhance purity .
- Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts. Purification via recrystallization or column chromatography (using silica gel) can further isolate the target compound .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Use LC-MS with a reversed-phase column (e.g., Chromolith® Performance RP-18e) to confirm molecular weight and detect impurities. Mobile phases like methanol-water gradients are effective for separation .
- NMR spectroscopy (¹H, ¹³C, and DEPT) resolves structural features, such as the bromine substitution pattern and hydroxyl group position. Compare spectra with databases or synthesized analogs (e.g., 3-bromoquinoline derivatives) to validate assignments .
Q. How should researchers handle hygroscopicity or stability issues during storage?
Methodological Answer:
- Store this compound in airtight, light-resistant containers under inert gas (e.g., argon) at 0–6°C to minimize degradation. Pre-cool solvents (e.g., dry DMSO) before dissolution to reduce hydrolysis risks .
- Conduct accelerated stability studies by exposing the compound to varying temperatures, humidity, and light conditions. Monitor degradation via HPLC and FTIR to identify optimal storage protocols .
Q. What purification methods are effective for removing halogenated byproducts?
Methodological Answer:
- Employ column chromatography with hexane-ethyl acetate gradients to separate halogenated impurities. For persistent contaminants, use preparative HPLC with a C18 column and isocratic elution .
- Recrystallization in mixed solvents (e.g., ethanol-water) can selectively precipitate the target compound while leaving smaller impurities in solution .
Q. How can reaction conditions be scaled up without compromising yield?
Methodological Answer:
- Perform kinetic studies to identify rate-limiting steps (e.g., bromine addition rate). Use flow chemistry systems to maintain consistent temperature and mixing in larger batches .
- Validate scalability via Design of Experiments (DoE), testing variables like solvent volume, agitation speed, and cooling efficiency. Statistical tools (e.g., ANOVA) help prioritize critical parameters .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data when identifying byproducts in this compound synthesis?
Methodological Answer:
- Apply multi-technique validation : Cross-reference LC-MS, NMR, and X-ray crystallography data to distinguish structural isomers (e.g., 3-bromo vs. 6-bromoquinoline derivatives). Use isotopic labeling (e.g., ¹³C-bromine) to trace substitution patterns .
- Leverage principal component analysis (PCA) to statistically analyze spectral discrepancies and cluster similar byproducts. This reduces bias in interpreting complex datasets .
Q. What strategies address low regioselectivity in bromination reactions of quinolin-3-ol derivatives?
Methodological Answer:
- Modify the directing group: Protect the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) to alter electronic effects and favor bromination at C-2. Deprotection post-reaction restores the original structure .
- Use computational chemistry (DFT calculations) to predict bromine’s electrophilic attack sites. Solvent polarity (e.g., DMF vs. acetic acid) can further tune regioselectivity .
Q. How to design experiments assessing the catalytic activity of this compound in cross-coupling reactions?
Methodological Answer:
- Screen palladium/copper catalysts (e.g., Pd(PPh₃)₄, CuI) under Suzuki-Miyaura conditions. Vary ligands (e.g., biphenyl-2-ylphosphine) and bases (e.g., K₂CO₃) to optimize coupling efficiency .
- Use kinetic isotope effects (KIE) to study mechanistic pathways. Compare reaction rates with deuterated analogs to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .
Q. How to systematically analyze contradictory results in solvent-dependent reactivity studies?
Methodological Answer:
- Apply contradiction analysis frameworks : Classify contradictions (e.g., "improved yield vs. increased side products") using TRIZ principles. Over-constraining variables (e.g., solvent polarity and temperature) can be resolved via response surface methodology (RSM) .
- Perform multivariate regression to model solvent effects on reaction outcomes. Parameters like Hansen solubility parameters (δ) help rationalize polarity-driven discrepancies .
Q. What methodologies validate the environmental fate of this compound in aqueous systems?
Methodological Answer:
- Conduct photodegradation studies using simulated sunlight (e.g., Xenon arc lamps) and quantify breakdown products via LC-HRMS. Compare degradation pathways in freshwater vs. seawater to assess halide exchange effects .
- Use QSAR models to predict bioaccumulation potential and toxicity. Experimental data (e.g., logP, pKa) refine these models for halogenated heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
